3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 821009-89-6
VCID: VC0017490
InChI: InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
SMILES: COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 821009-89-6

VCID: VC0017490

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile - 821009-89-6

Description

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of indole derivatives . Indole is a nitrogen-based heterocycle that is significant in the synthesis of heterocyclic scaffolds . Specifically, 3-(1H-indol-3-yl)-3-oxopropanenitriles are precursors used in one-pot four-component reactions to produce indole-cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles . These reactions involve 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium acetate, proceeding through a six-step tandem Knoevenagel condensation, nucleophilic addition to carbonyl, Michael addition, N-cyclization, elimination, and air oxidation sequence .

The broader family of indole derivatives, which includes 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, has attracted attention for its antimicrobial, pharmacological, and antifungal activities . These compounds can be synthesized from commercially available indoles, reacting them with 2-cyanoacetic acid in acetic anhydride under heating conditions . Furthermore, 3-cyanoacetyl indoles, closely related to 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, participate in multi-component reactions to synthesize polysubstituted indol-3-yl substituted pyran derivatives .

One-pot four-component condensation reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid can yield diversely functionalized indole and coumarin-containing pyridine-3-carbonitrile derivatives . Similarly, reacting 3-cyanoacetyl indoles with aryl aldehydes and ethyl acetoacetate under microwave irradiation produces 3-(pyranyl)indole derivatives . These reactions highlight the versatility of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile and similar compounds in synthesizing complex heterocyclic molecules with potential applications in various fields .

CAS No. 821009-89-6
Product Name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
Standard InChIKey RLSUMXJQBPJXFH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Synonyms 5-Methoxy-β-oxo-1H-indole-3-propanenitrile;
PubChem Compound 2763416
Last Modified Sep 14 2023

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